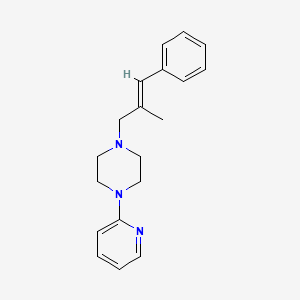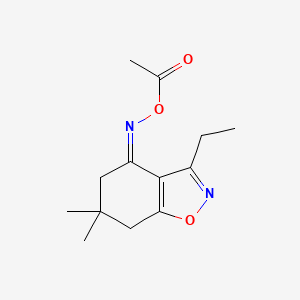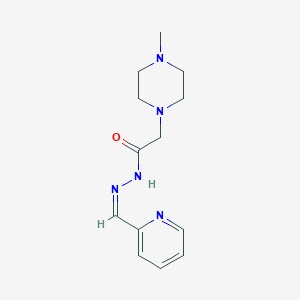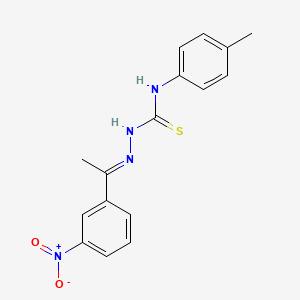![molecular formula C16H13ClN2O2 B5911332 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. CDDO-Im is a derivative of oleanolic acid, a natural compound found in various plants.
Mechanism of Action
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes, leading to a decrease in oxidative stress and inflammation. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime induces apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant and detoxification enzymes. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In animal models, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied in various disease models, making it a well-established research tool. However, 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One potential area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the use of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in combination with other drugs for the treatment of cancer. Additionally, the development of more soluble forms of 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-Indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, or 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime, is a synthetic triterpenoid compound that has potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, as well as its potential use in the treatment of neurodegenerative and autoimmune diseases. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime exerts its effects through multiple mechanisms of action and has several advantages for lab experiments, but also has some limitations. Future research on 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime could lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime can be synthesized using a multi-step process starting with oleanolic acid. The first step involves the conversion of oleanolic acid to 3-oxo-olean-12-en-28-oic acid, followed by the reaction with thionyl chloride and hydroxylamine to form 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. The final product is obtained by recrystallization and purification.
Scientific Research Applications
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential therapeutic properties in various disease models. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. 1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as autoimmune diseases, such as multiple sclerosis.
properties
IUPAC Name |
[(E)-2,3-dihydroinden-1-ylideneamino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)18-16(20)21-19-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9H,5,10H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFZMDBMYZTKK-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)

![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)


